molecular formula C21H46FNO6S2 B14478689 2-[(Hexadecyloxy)sulfonyl]-N,N,N-trimethylethan-1-aminium sulfurofluoridate CAS No. 66143-52-0

2-[(Hexadecyloxy)sulfonyl]-N,N,N-trimethylethan-1-aminium sulfurofluoridate

Cat. No.: B14478689
CAS No.: 66143-52-0
M. Wt: 491.7 g/mol
InChI Key: DYMUVUUTHAJETR-UHFFFAOYSA-M
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Description

2-[(Hexadecyloxy)sulfonyl]-N,N,N-trimethylethan-1-aminium sulfurofluoridate is a chemical compound known for its unique properties and applications in various fields. This compound is characterized by its sulfonyl and aminium groups, which contribute to its reactivity and functionality in different chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Hexadecyloxy)sulfonyl]-N,N,N-trimethylethan-1-aminium sulfurofluoridate typically involves the reaction of hexadecyloxy sulfonyl chloride with N,N,N-trimethylethan-1-aminium in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as acetonitrile or dichloromethane to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of phase transfer catalysts and other advanced techniques can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(Hexadecyloxy)sulfonyl]-N,N,N-trimethylethan-1-aminium sulfurofluoridate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl fluorides.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include sulfonyl fluorides, sulfides, and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

2-[(Hexadecyloxy)sulfonyl]-N,N,N-trimethylethan-1-aminium sulfurofluoridate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(Hexadecyloxy)sulfonyl]-N,N,N-trimethylethan-1-aminium sulfurofluoridate involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with active site residues, leading to the inhibition or modification of enzyme activity. This interaction is facilitated by the electrophilic nature of the sulfonyl group, which reacts with nucleophilic amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    Sulfonyl Chlorides: These compounds share the sulfonyl group but differ in their reactivity and applications.

    Sulfonamides: Similar in structure, sulfonamides are widely used in medicinal chemistry.

    Sulfonyl Fluorides: These compounds are closely related and often used in similar applications.

Uniqueness

2-[(Hexadecyloxy)sulfonyl]-N,N,N-trimethylethan-1-aminium sulfurofluoridate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.

Properties

CAS No.

66143-52-0

Molecular Formula

C21H46FNO6S2

Molecular Weight

491.7 g/mol

InChI

InChI=1S/C21H46NO3S.FHO3S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-25-26(23,24)21-19-22(2,3)4;1-5(2,3)4/h5-21H2,1-4H3;(H,2,3,4)/q+1;/p-1

InChI Key

DYMUVUUTHAJETR-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCOS(=O)(=O)CC[N+](C)(C)C.[O-]S(=O)(=O)F

Origin of Product

United States

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